molecular formula C15H20N4O2S B7107096 N-(tert-butyl-methyl-oxo-lambda6-sulfanylidene)-4-(triazol-1-ylmethyl)benzamide

N-(tert-butyl-methyl-oxo-lambda6-sulfanylidene)-4-(triazol-1-ylmethyl)benzamide

Cat. No.: B7107096
M. Wt: 320.4 g/mol
InChI Key: CNRSGQFVKXJSFK-UHFFFAOYSA-N
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Description

N-(tert-butyl-methyl-oxo-lambda6-sulfanylidene)-4-(triazol-1-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core with a triazole moiety and a tert-butyl group

Properties

IUPAC Name

N-(tert-butyl-methyl-oxo-λ6-sulfanylidene)-4-(triazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-15(2,3)22(4,21)17-14(20)13-7-5-12(6-8-13)11-19-10-9-16-18-19/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRSGQFVKXJSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=NC(=O)C1=CC=C(C=C1)CN2C=CN=N2)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl-methyl-oxo-lambda6-sulfanylidene)-4-(triazol-1-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl-methyl-oxo-lambda6-sulfanylidene)-4-(triazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines or alcohols.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(tert-butyl-methyl-oxo-lambda6-sulfanylidene)-4-(triazol-1-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways.

Comparison with Similar Compounds

Conclusion

This compound is a compound with diverse potential applications in various scientific fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. Further research is needed to fully understand its mechanism of action and to explore its potential in different applications.

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